Sgc-CK2-1

Description

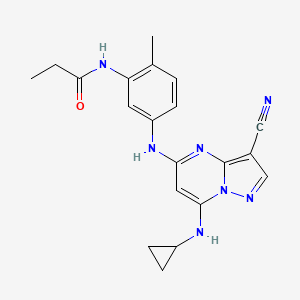

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H21N7O |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

N-[5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]-2-methylphenyl]propanamide |

InChI |

InChI=1S/C20H21N7O/c1-3-19(28)25-16-8-15(5-4-12(16)2)23-17-9-18(24-14-6-7-14)27-20(26-17)13(10-21)11-22-27/h4-5,8-9,11,14,24H,3,6-7H2,1-2H3,(H,23,26)(H,25,28) |

InChI Key |

YKDZIFFKQUNVHH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=C(C=CC(=C1)NC2=NC3=C(C=NN3C(=C2)NC4CC4)C#N)C |

Origin of Product |

United States |

Foundational & Exploratory

SGC-CK2-1: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGC-CK2-1 is a highly potent and selective chemical probe for Protein Kinase CK2 (formerly Casein Kinase 2), a pleiotropic serine/threonine kinase implicated in a vast array of cellular processes, including cell proliferation, survival, and inflammation.[1] CK2 is constitutively active and ubiquitously expressed, phosphorylating hundreds of substrates, which has made discerning its precise cellular functions challenging.[1][2] The development of this compound, with its superior selectivity over previously utilized inhibitors like CX-4945, provides a critical tool for the accurate interrogation of CK2 biology.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its effects on key signaling pathways.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of both catalytic isoforms of human CK2, CK2α (CSNK2A1) and CK2α' (CSNK2A2).[1][5] Crystallographic studies have revealed that this compound binds to the ATP-binding pocket of CK2, preventing the binding of ATP and subsequent phosphorylation of substrates.[2] This inhibition of CK2's catalytic activity is the primary mechanism through which this compound exerts its cellular effects.

Quantitative Data Summary

The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro and Cellular Potency of this compound

| Assay Type | Target | IC50 (nM) | Notes |

| Enzymatic Assay | CK2α (CSNK2A1) | 4.2 | Performed at 10µM ATP.[1] |

| Enzymatic Assay | CK2α' (CSNK2A2) | 2.3 | Performed at 10µM ATP.[1] |

| nanoBRET Cellular Target Engagement | CK2α (CSNK2A1) | 36 | [5] |

| nanoBRET Cellular Target Engagement | CK2α' (CSNK2A2) | 16 | [5] |

Table 2: Kinase Selectivity Profile of this compound

| Assay | Kinase Panel | Concentration | Selectivity Score (S(35) at 1µM) | Key Off-Targets (with PoC <35) |

| KINOMEscan | 403 wild-type kinases | 1 µM | 0.027 | 11 kinases showed PoC <35.[1] |

PoC (Percent of Control): A lower PoC value indicates stronger binding. An S(35) score of 0.027 signifies that only a very small fraction of the kinome is inhibited by more than 65% at a 1 µM concentration, highlighting the exceptional selectivity of this compound.

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Tissue of Origin | IC50 (nM) |

| U-937 | Blood (Histiocytic Lymphoma) | 120 |

| Detroit562 | Head/Neck | 550 |

| NCI-H2286 | Lung | 550 |

| MV4-11 | Blood (Leukemia) | 690 |

| SK-N-MC | Brain | 730 |

| MOLM-13 | Blood (Leukemia) | 750 |

| OCI-LY19 | Blood (Lymphoma) | 760 |

| OCI-AML5 | Blood (Leukemia) | 810 |

| BT-20 | Breast | 810 |

| A375 | Skin | 830 |

| SNU-1 | Stomach | 860 |

| Hutu 80 | Duodenum | 920 |

Data compiled from MedchemExpress.[5]

Signaling Pathways Modulated by this compound

CK2 is a central node in numerous signaling pathways that are often dysregulated in diseases like cancer. By inhibiting CK2, this compound can modulate these pathways.

PI3K/Akt Signaling Pathway

One of the most well-documented downstream effects of CK2 inhibition is the modulation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[6] CK2 can directly phosphorylate Akt at Serine 129, which is thought to stabilize Akt and promote its activity.[7] Inhibition of CK2 by this compound leads to a decrease in Akt Ser129 phosphorylation.[3]

Other Implicated Signaling Pathways

CK2 has been shown to be involved in other critical signaling pathways, and therefore, this compound is a valuable tool to investigate these connections further. These pathways include:

-

NF-κB Signaling: CK2 can phosphorylate components of the NF-κB pathway, such as IκBα and the p65 subunit, generally leading to increased NF-κB activity and pro-survival gene expression.[8][9]

-

JAK/STAT Signaling: CK2 has been identified as an essential component of the JAK/STAT pathway, and its inhibition can prevent STAT phosphorylation and subsequent signaling.[10][11]

Experimental Workflows and Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Experimental Workflow for Kinase Inhibitor Profiling

A typical workflow for characterizing a kinase inhibitor like this compound involves a tiered approach, starting with broad screening and moving towards more specific cellular assays.

Detailed Experimental Protocols

Objective: To assess the selectivity of this compound against a large panel of human kinases.

Methodology: This is a competition-based binding assay.

-

Assay Principle: Kinases are fused to a T7 phage and co-expressed in E. coli with a DNA tag. The tagged kinases are immobilized on a solid support. The test compound (this compound) is incubated with the immobilized kinases. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of quantified kinase indicates a stronger interaction with the test compound.

-

Experimental Steps:

-

A panel of 403 wild-type human kinases is utilized.[1]

-

This compound is prepared at a final concentration of 1 µM in a solution containing 1% DMSO.

-

The compound is incubated with the kinase panel.

-

After incubation, the amount of each kinase remaining bound to the solid support is quantified using qPCR.

-

Results are reported as "Percent of Control" (PoC), where the control is a DMSO-only reaction. A PoC of 100% indicates no interaction, while a PoC of 0% indicates complete inhibition of binding.

-

Objective: To quantify the binding affinity of this compound to CK2α and CK2α' in living cells.

Methodology: This assay is based on Bioluminescence Resonance Energy Transfer (BRET).

-

Assay Principle: The target kinase (CK2α or CK2α') is fused to NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the kinase's ATP pocket is added to the cells (the energy acceptor). When the tracer is bound to the NanoLuc®-fused kinase, BRET occurs upon addition of the NanoLuc® substrate. A competitive inhibitor like this compound will displace the tracer, leading to a decrease in the BRET signal.

-

Experimental Steps:

-

HEK293 cells are transiently transfected with a plasmid encoding either CK2α-NanoLuc® or CK2α'-NanoLuc®.

-

Transfected cells are seeded into 96-well plates.

-

A dose-response curve of this compound is prepared.

-

The NanoBRET™ tracer is added to the cells at a predetermined optimal concentration.

-

The this compound dilutions are then added to the wells.

-

After a 2-hour incubation at 37°C, the NanoBRET™ Nano-Glo® Substrate is added.

-

The donor emission (460 nm) and acceptor emission (618 nm) are measured using a plate reader.

-

The BRET ratio (acceptor emission/donor emission) is calculated and plotted against the inhibitor concentration to determine the IC50 value.

-

Objective: To determine the effect of this compound on the phosphorylation of a known downstream target of CK2.

Methodology:

-

Cell Treatment: HCT-116 cells are seeded in 6-well plates and allowed to adhere overnight. Cells are then treated with a dose-response of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for a specified time (e.g., 3 or 24 hours).

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

The membrane is blocked for 1 hour at room temperature in 5% BSA in TBST.

-

The membrane is incubated overnight at 4°C with a primary antibody against phospho-Akt (Ser129) (e.g., Cell Signaling Technology #13461) diluted in 5% BSA/TBST.

-

The membrane is washed with TBST and then incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt to confirm equal protein loading.

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.

Methodology: This assay quantifies ATP, an indicator of metabolically active cells.

-

Cell Seeding: Cancer cell lines are seeded in 96-well opaque-walled plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound is added to the wells. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C.

-

Assay Reagent Addition: The plate is equilibrated to room temperature, and CellTiter-Glo® Reagent is added to each well.

-

Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

-

Measurement: Luminescence is measured using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the number of viable cells. The data is normalized to the vehicle control, and the IC50 value is calculated from the dose-response curve.

Conclusion

This compound is a powerful and highly selective chemical probe that acts as an ATP-competitive inhibitor of CK2α and CK2α'. Its exquisite selectivity makes it an invaluable tool for dissecting the complex biology of CK2, distinguishing its specific roles from the off-target effects of less selective inhibitors. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to effectively utilize this compound in their studies of CK2-mediated signaling pathways and their implications in health and disease. The continued use of this compound will undoubtedly lead to a deeper understanding of the multifaceted functions of this crucial kinase.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 2. researchgate.net [researchgate.net]

- 3. Cross-talk between the CK2 and AKT signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scienceopen.com [scienceopen.com]

- 7. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]

- 8. Protein Kinase CK2 Mediates Inhibitor-Kappa B Kinase and Aberrant Nuclear Factor-κB Activation by Serum Factor(s) in Head and Neck Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CK2 modulation of NF-kappaB, TP53 and the malignant phenotype in head and neck cancer by anti-CK2 oligonucleotides in vitro or in vivo via sub-50 nm nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of protein kinase II (CK2) prevents induced signal transducer and activator of transcription (STAT) 1/3 and constitutive STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A CK2-dependent mechanism for activation of the JAK-STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to SGC-CK2-1: A Selective Chemical Probe for Protein Kinase CK2

Introduction

This compound is a highly potent and selective, ATP-competitive chemical probe for Protein Kinase CK2 (formerly Casein Kinase 2).[1][2] Developed by the Structural Genomics Consortium (SGC), it serves as a critical tool for elucidating the diverse biological functions of CK2, a pleiotropic serine/threonine kinase implicated in a vast array of cellular processes including cell survival, proliferation, and inflammation.[3][4] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activities, selectivity profile, and relevant experimental protocols.

Core Compound Details

This compound is a pyrazolopyrimidine-based compound designed for high-affinity binding to the ATP pocket of the CK2 catalytic subunits, CK2α (CSNK2A1) and CK2α' (CSNK2A2).[3][5] Its chemical structure is N-[5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]-2-methylphenyl]propanamide.[5] A structurally related but inactive compound, SGC-CK2-1N, is available as a negative control for experiments.[2][6]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of both human CK2 isoforms.[1] X-ray crystallography has confirmed that it binds within the ATP-binding site of the kinase.[2] By occupying this pocket, it prevents the binding of ATP and subsequent phosphorylation of CK2 substrates.

Below is a diagram illustrating the mechanism of action of this compound.

Caption: Competitive inhibition of the CK2 ATP binding site by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its potency against CK2 isoforms and its broader selectivity profile.

Table 1: In Vitro and Cellular Potency of this compound

| Target | Assay Type | IC50 | ATP Concentration | Reference |

| CSNK2A1 (CK2α) | Enzymatic (Eurofins) | 4.2 nM | 10 µM | [3][7] |

| CSNK2A2 (CK2α') | Enzymatic (Eurofins) | 2.3 nM | 10 µM | [1][3] |

| CSNK2A1 (CK2α) | nanoBRET (HEK-293 cells) | 36 nM | Cellular | [1][3] |

| CSNK2A2 (CK2α') | nanoBRET (HEK-293 cells) | 16 nM | Cellular | [1][3] |

Table 2: Selectivity Profile of this compound

| Assay Platform | Number of Kinases Screened | Concentration | Selectivity Score (S35 at 1 µM) | Key Off-Targets (IC50) | Reference |

| KINOMEscan (DiscoverX) | 403 wild-type kinases | 1 µM | 0.027 (11 kinases with PoC <35) | DYRK2 (3.7 µM) | [3][7] |

*PoC = Percent of Control

Table 3: Cellular Antiproliferative Activity of this compound (IC50)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| U-937 | Histiocytic Lymphoma | 120 | [1] |

| Detroit562 | Head/Neck Cancer | 550 | [1] |

| NCI-H2286 | Lung Cancer | 550 | [1] |

| MV4-11 | Acute Myeloid Leukemia | 690 | [1] |

| SK-N-MC | Brain Cancer | 730 | [1] |

| MOLM-13 | Acute Myeloid Leukemia | 750 | [1] |

| OCI-LY19 | B-cell Lymphoma | 760 | [1] |

| OCI-AML5 | Acute Myeloid Leukemia | 810 | [1] |

| BT-20 | Breast Cancer | 810 | [1] |

| A375 | Skin Cancer | 830 | [1] |

| SNU-1 | Stomach Cancer | 860 | [1] |

| Hutu 80 | Duodenum Cancer | 920 | [1] |

Notably, this compound did not exhibit broad antiproliferative activity across a large panel of over 140 cancer cell lines, challenging the notion that CK2 inhibition is universally cytotoxic to cancer cells.[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings.

KINOMEscan™ Selectivity Profiling

This method is used to determine the selectivity of a compound against a large panel of kinases.

Workflow Diagram:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Structural Genomics Consortium [thesgc.org]

- 4. This compound Is an Efficient Inducer of Insulin Production and Secretion in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C20H21N7O | CID 146681133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

SGC-CK2-1: A Technical Guide to a Selective Chemical Probe for Protein Kinase CK2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SGC-CK2-1, a potent and highly selective chemical probe for Protein Kinase CK2 (formerly Casein Kinase II). This compound is a valuable tool for elucidating the diverse cellular functions of CK2, a ubiquitous and constitutively active serine/threonine kinase implicated in a wide array of physiological and pathological processes, including cell proliferation, survival, and inflammation.

Chemical and Biological Properties

This compound is a pyrazolopyrimidine-based ATP-competitive inhibitor of both CK2α (CSNK2A1) and CK2α' (CSNK2A2), the catalytic subunits of the CK2 holoenzyme.[1][2] It was developed by the Structural Genomics Consortium (SGC) to provide a high-quality chemical tool for studying CK2 biology with minimal off-target effects.[2] A structurally related but inactive compound, SGC-CK2-1N, is available as a negative control for experiments.[2][3]

Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-[5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]-2-methylphenyl]propanamide | [4] |

| Molecular Formula | C₂₀H₂₁N₇O | [4] |

| Molecular Weight | 375.43 g/mol | |

| SMILES | CCC(=O)NC1=C(C)C=C(NC2=NC3=C(C=NN3C(=C2)C#N)N=C3NC4CC4)C=C1 | [2] |

| InChI Key | YKDZIFFKQUNVHH-UHFFFAOYSA-N | [2] |

| Appearance | White to beige powder | |

| Solubility | Soluble in DMSO (2 mg/mL) |

Biological Activity of this compound

| Target | Assay Type | IC₅₀ | Reference |

| CK2α (CSNK2A1) | Enzymatic (Eurofins) | 4.2 nM | [2] |

| CK2α' (CSNK2A2) | Enzymatic (Eurofins) | 2.3 nM | [2] |

| CK2α (CSNK2A1) | NanoBRET (Cellular) | 36 nM | [2][5] |

| CK2α' (CSNK2A2) | NanoBRET (Cellular) | 16 nM | [2][5] |

| DYRK2 | Enzymatic | 440 nM | [6] |

| DYRK2 | NanoBRET (Cellular) | 3.7 µM | [7] |

This compound exhibits exceptional selectivity for CK2. In a KINOMEscan assay against 403 wild-type kinases at a concentration of 1 µM, only 11 kinases showed a percent of control (PoC) of less than 35, giving it a high selectivity score (S(35) at 1 µM = 0.027).[2] The most significant off-target kinase, DYRK2, is inhibited with an approximately 100-fold lower potency compared to CK2 in enzymatic assays.[8]

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

NanoBRET™ Target Engagement Assay

This assay is used to quantify the binding of this compound to CK2α and CK2α' in living cells.

Materials:

-

HEK293 cells

-

Plasmid encoding NanoLuc®-CK2α or NanoLuc®-CK2α' fusion protein

-

Transfection reagent (e.g., FuGENE® HD)

-

Opti-MEM™ I Reduced Serum Medium

-

NanoBRET™ Tracer

-

This compound and SGC-CK2-1N

-

NanoBRET™ Nano-Glo® Substrate

-

Extracellular NanoLuc® Inhibitor

-

White, opaque 96-well or 384-well plates

Protocol:

-

Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-CK2 fusion plasmid and a carrier DNA in Opti-MEM™ using a suitable transfection reagent. Incubate for 24 hours to allow for protein expression.

-

Cell Plating: Harvest the transfected cells and resuspend in Opti-MEM™. Dispense the cell suspension into the wells of a white assay plate.

-

Compound and Tracer Addition: Prepare serial dilutions of this compound and the negative control SGC-CK2-1N. Add the compounds to the wells, followed by the addition of the NanoBRET™ Tracer at its predetermined optimal concentration.

-

Equilibration: Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours to allow the compound and tracer to reach binding equilibrium with the target protein.

-

Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells. Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of detecting BRET signals.

-

Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Eurofins Radiometric Kinase Assay

This in vitro assay measures the ability of this compound to inhibit the phosphorylation of a substrate by CK2.

Materials:

-

Recombinant human CK2α or CK2α' enzyme

-

CK2 substrate peptide

-

[γ-³³P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

This compound and SGC-CK2-1N

-

Phosphocellulose filter plates

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter

Protocol:

-

Reaction Setup: In a reaction plate, combine the kinase reaction buffer, CK2 enzyme, and the substrate peptide.

-

Compound Addition: Add serial dilutions of this compound or the negative control to the reaction wells.

-

Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

-

Washing: Wash the filter plate multiple times with the wash buffer to remove non-specifically bound radioactivity.

-

Signal Detection: Dry the filter plate and measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the percent inhibition of kinase activity at each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

LANCE® TR-FRET Kinase Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay to measure kinase activity.

Materials:

-

Recombinant human CK2α or CK2α' enzyme

-

ULight™-labeled CK2 substrate peptide

-

Europium-labeled anti-phospho-substrate antibody

-

Kinase reaction buffer

-

This compound and SGC-CK2-1N

-

ATP

-

EDTA-containing stop solution

-

TR-FRET compatible plate reader

Protocol:

-

Kinase Reaction: In a suitable assay plate, combine the kinase reaction buffer, CK2 enzyme, ULight™-labeled substrate, and serial dilutions of this compound or the negative control.

-

Reaction Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the reaction at room temperature for a specified time.

-

Reaction Termination: Stop the reaction by adding the EDTA-containing stop solution.

-

Detection: Add the Europium-labeled anti-phospho-substrate antibody. Incubate to allow for antibody binding to the phosphorylated substrate.

-

Signal Reading: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

-

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Determine the percent inhibition and calculate the IC₅₀ value as described for the radiometric assay.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways influenced by CK2 and a general workflow for the development of a chemical probe.

Caption: CK2 signaling pathways inhibited by this compound.

Caption: Workflow for chemical probe development.

Conclusion

This compound stands out as a superior chemical probe for investigating the cellular roles of Protein Kinase CK2. Its high potency, exceptional selectivity, and the availability of a matched negative control make it an indispensable tool for researchers. This guide provides the essential chemical, biological, and methodological information to facilitate the effective use of this compound in advancing our understanding of CK2-mediated biological processes and its implications in disease.

References

- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 2. This compound | Structural Genomics Consortium [thesgc.org]

- 3. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C20H21N7O | CID 146681133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

SGC-CK2-1: A Comprehensive Technical Guide to a Selective CK2 Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and characterization of SGC-CK2-1, a potent and highly selective, cell-active chemical probe for Casein Kinase 2 (CK2). Developed from a pyrazolopyrimidine scaffold, this compound offers a significant improvement in selectivity over previously reported CK2 inhibitors, making it an invaluable tool for elucidating the complex biology of this pleiotropic kinase.

Discovery and Development

This compound was developed by building upon existing knowledge of pyrazolopyrimidine-based inhibitors of CK2.[1][2] A focused library of compounds was synthesized and rigorously evaluated for potency, selectivity, and cell permeability.[3][4] This effort identified compound 24, later designated this compound, as a superior chemical probe.[2][3] A structurally related but inactive compound, SGC-CK2-1N, was also developed to serve as a negative control for experiments.[1][3]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CK2.[6][7] X-ray crystallography has confirmed that it binds to the ATP-binding site of the kinase, a canonical mode of action for this class of inhibitors.[3] It exhibits high potency against both catalytic isoforms of CK2, CK2α (CSNK2A1) and CK2α' (CSNK2A2).[1]

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound and its negative control, SGC-CK2-1N.

Table 1: In Vitro and Cellular Potency of this compound

| Target | Assay Type | IC50 (nM) | ATP Concentration |

| CK2α (CSNK2A1) | Enzymatic (Eurofins) | 4.2 | 10 µM |

| CK2α' (CSNK2A2) | Enzymatic (Eurofins) | 2.3 | 10 µM |

| CK2α (CSNK2A1) | nanoBRET (HEK293) | 36 | N/A |

| CK2α' (CSNK2A2) | nanoBRET (HEK293) | 16 | N/A |

Data sourced from multiple references.[1][6][7]

Table 2: Kinase Selectivity Profile of this compound

| Assay Platform | Number of Kinases Profiled | Concentration | Selectivity Score (S(35) at 1 µM) | Number of Kinases with PoC < 35 |

| KINOMEscan | 403 | 1 µM | 0.027 | 11 |

PoC = Percent of Control. A lower PoC indicates stronger inhibition. Data from the Chemical Probes Portal and the Structural Genomics Consortium.[1][6]

Table 3: Antiproliferative Activity of this compound

| Cell Line Panel | Number of Cell Lines | Key Finding |

| Broad Cancer Cell Line Panel | >140 | Inhibited proliferation <500 nM in only one cell line (U-937) |

| NCI60 | 60 | Minor lethality (8-22%) in 4 cell lines at 10 µM |

This lack of broad antiproliferative activity challenges previous assumptions about the role of CK2 in cancer cell proliferation based on less selective inhibitors.[3][8]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.

Kinase Enzymatic Assay (Eurofins)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.

-

Reaction Mixture Preparation: A reaction cocktail is prepared containing the kinase, a specific substrate peptide, ATP (at a specified concentration, e.g., 10 µM), and a buffer solution.

-

Compound Addition: this compound or a control compound is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at a controlled temperature to allow for the phosphorylation of the substrate by the kinase.

-

Detection: The amount of phosphorylated substrate is measured. This is often done using radioisotope-labeled ATP ([γ-³³P]-ATP) and measuring the incorporation of the radiolabel into the substrate, or by using fluorescence-based detection methods.

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a DMSO control. IC50 values are then determined by fitting the dose-response data to a sigmoidal curve.

nanoBRET™ Target Engagement Assay (Promega)

The nanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a target protein within living cells.

-

Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase (CK2α or CK2α') fused to a NanoLuc® luciferase.

-

Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (e.g., this compound).

-

Addition of Tracer: A fluorescent tracer that binds to the ATP-binding site of the kinase is added to the cells.

-

BRET Measurement: The NanoBRET™ substrate is added, which is catalyzed by NanoLuc® to produce a luminescent signal. If the fluorescent tracer is bound to the kinase-NanoLuc® fusion, the energy from the luminescence will be transferred to the tracer, which in turn emits fluorescence at a specific wavelength. This BRET signal is measured using a plate reader.

-

Data Analysis: The test compound competes with the tracer for binding to the kinase. Increasing concentrations of the compound will displace the tracer, leading to a decrease in the BRET signal. The IC50 value, representing the concentration of the compound that reduces the BRET signal by 50%, is calculated from the dose-response curve.

KINOMEscan™ Selectivity Profiling (DiscoverX)

This competition binding assay assesses the selectivity of a compound against a large panel of kinases.

-

Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.

-

Reaction: Kinases tagged with DNA are mixed with the immobilized ligand and the test compound (e.g., this compound at 1 µM).

-

Quantification: The amount of kinase bound to the solid support is quantified using qPCR of the attached DNA tag.

-

Data Analysis: The results are reported as "Percent of Control" (PoC), where the control is the amount of kinase bound in the absence of the test compound. A lower PoC value indicates a stronger interaction between the compound and the kinase. A selectivity score (S-score) can be calculated based on the number of kinases inhibited above a certain threshold at a given concentration.

Visualizations

The following diagrams illustrate key concepts related to this compound.

Caption: Workflow for the discovery and development of this compound.

Caption: ATP-competitive mechanism of action of this compound.

Caption: Simplified overview of signaling pathways involving CK2.

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. researchgate.net [researchgate.net]

- 3. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

SGC-CK2-1: A Comprehensive Technical Guide to a Selective CK2 Probe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SGC-CK2-1, a potent and highly selective chemical probe for Protein Kinase CK2 (formerly Casein Kinase 2). This compound serves as a critical tool for elucidating the multifaceted roles of CK2 in cellular processes and disease, offering a significant improvement over less selective inhibitors. This document details the probe's biochemical and cellular activity, selectivity profile, and the experimental methodologies used for its characterization.

Introduction to this compound

This compound is a pyrazolopyrimidine-based, ATP-competitive inhibitor of the serine/threonine kinase CK2.[1] It was developed by the Structural Genomics Consortium (SGC) to provide the research community with a high-quality chemical tool to investigate CK2 biology with greater precision.[1] CK2 is a pleiotropic kinase that phosphorylates hundreds of substrates, implicating it in a wide range of cellular functions, including cell survival, proliferation, and inflammation.[1][2] Dysregulation of CK2 activity has been linked to various diseases, most notably cancer.[2][3]

The high selectivity of this compound for the two catalytic subunits of CK2, CK2α (CSNK2A1) and CK2α' (CSNK2A2), distinguishes it from previous CK2 inhibitors, which often exhibited off-target effects that confounded experimental results.[1][4] This guide will present the quantitative data that substantiates the potency and selectivity of this compound, detail the protocols for its characterization, and visualize its context within CK2 signaling pathways.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound and its corresponding negative control, SGC-CK2-1N.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Target | Parameter | Value (nM) |

| Enzymatic Assay (Eurofins) | CK2α (CSNK2A1) | IC₅₀ | 4.2[1] |

| CK2α' (CSNK2A2) | IC₅₀ | 2.3[1] | |

| Cellular Assay (NanoBRET) | CK2α (CSNK2A1) | IC₅₀ | 36[1] |

| CK2α' (CSNK2A2) | IC₅₀ | 16[1] |

Table 2: Selectivity Profile of this compound

| Assay Type | Platform | Number of Kinases Screened | Concentration | Selectivity Score (S₃₅ at 1 µM)¹ | Key Off-Targets (IC₅₀ > 100-fold weaker than CK2) |

| Kinome Scan | KINOMEscan (DiscoverX) | 403 | 1 µM | 0.027[1][4] | DYRK2[4] |

¹The selectivity score S₃₅(1µM) is the fraction of kinases with a percent of control (PoC) less than 35 at a 1 µM compound concentration. A lower score indicates higher selectivity.

Table 3: Activity of Negative Control SGC-CK2-1N

| Assay Type | Target | Parameter | Value |

| Enzymatic Assay (Eurofins) | CK2α (CSNK2A1) | Activity | No activity[1][5] |

| CK2α' (CSNK2A2) | Activity | No activity[1][5] | |

| Cellular Assay (NanoBRET) | CK2α' (CSNK2A2) | Activity | No activity up to 10 µM[5] |

| Kinome Scan (DiscoverX) | 403 kinases | PoC < 35 | 1 kinase[1] |

Table 4: Anti-proliferative Activity of this compound in Select Cell Lines

| Cell Line | Tissue of Origin | Parameter | Value (nM) |

| U-937 | Blood (Histiocytic Lymphoma) | IC₅₀ | 120[6] |

| Detroit562 | Head/Neck | IC₅₀ | 550[6] |

| NCI-H2286 | Lung | IC₅₀ | 550[6] |

| MV4-11 | Blood (Leukemia) | IC₅₀ | 690[6] |

| SK-N-MC | Brain | IC₅₀ | 730[6] |

| MOLM-13 | Blood (Leukemia) | IC₅₀ | 750[6] |

| OCI-LY19 | Blood (Lymphoma) | IC₅₀ | 760[6] |

| OCI-AML5 | Blood (Leukemia) | IC₅₀ | 810[6] |

| BT-20 | Breast | IC₅₀ | 810[6] |

| A375 | Skin | IC₅₀ | 830[6] |

| SNU-1 | Stomach | IC₅₀ | 860[6] |

| Hutu 80 | Duodenum | IC₅₀ | 920[6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Kinase Inhibition Assay (Radiometric)

This protocol describes a typical radiometric assay used to determine the in vitro potency of this compound against CK2α and CK2α'.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound against the catalytic activity of recombinant CK2.

Materials:

-

Recombinant human CK2α or CK2α' enzyme.

-

Specific peptide substrate for CK2 (e.g., RRRDDDSDDD).

-

[γ-³³P]-ATP.

-

Assay buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate).

-

This compound stock solution in DMSO.

-

Phosphoric acid (0.425%).

-

Filter mats.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a reaction plate, incubate the CK2 enzyme with the diluted this compound or DMSO vehicle control.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]-ATP (at a concentration near the Kₘ for ATP, e.g., 10 µM).

-

Incubate the reaction mixture for a defined period (e.g., 40 minutes) at room temperature.

-

Stop the reaction by adding phosphoric acid.

-

Spot an aliquot of the reaction mixture onto a filter mat.

-

Wash the filter mats multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

-

Dry the filter mats and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET)

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is used to quantify the binding of this compound to CK2α and CK2α' in living cells.

Objective: To determine the cellular IC₅₀ of this compound for its target kinases.

Materials:

-

HEK293 cells.

-

Expression vectors for CK2α or CK2α' fused to NanoLuc (Nluc) luciferase.

-

NanoBRET fluorescent tracer that binds to the kinase of interest.

-

Transfection reagent (e.g., FuGENE HD).

-

Opti-MEM reduced-serum medium.

-

This compound stock solution in DMSO.

-

NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor.

-

Plate reader capable of measuring luminescence at two wavelengths.

Procedure:

-

Transfect HEK293 cells with the Nluc-CK2 fusion construct and allow for protein expression (typically 18-24 hours).

-

Harvest and resuspend the transfected cells in Opti-MEM.

-

Add the NanoBRET tracer to the cell suspension at a predetermined optimal concentration.

-

Dispense the cell-tracer mixture into a multi-well assay plate containing pre-dispensed serial dilutions of this compound or DMSO vehicle control.

-

Equilibrate the plate for a period (e.g., 2 hours) at 37°C in a CO₂ incubator.

-

Add the NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor to all wells.

-

Measure the donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm) within 20 minutes using a plate reader.

-

Calculate the NanoBRET ratio (acceptor emission / donor emission).

-

Normalize the BRET ratios to the DMSO control and plot against the this compound concentration to determine the cellular IC₅₀.

Kinome-wide Selectivity Profiling (KINOMEscan)

The KINOMEscan assay is a competition binding assay used to assess the selectivity of a compound against a large panel of kinases.

Objective: To determine the selectivity profile of this compound across the human kinome.

Materials:

-

DiscoverX KINOMEscan platform services.

-

This compound sample prepared in DMSO.

Procedure (as performed by the service provider):

-

Kinases are tagged with a DNA label and immobilized on a solid support.

-

This compound is incubated with the kinase-tagged beads in the presence of an active site-directed ligand.

-

The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

-

The results are reported as "percent of control" (PoC), where the control is the amount of kinase bound in the absence of the test compound. A lower PoC value indicates stronger binding of the compound to the kinase.

-

Selectivity scores (e.g., S₃₅) are calculated based on the number of kinases that show significant binding at a given concentration of the compound.

Cellular Proliferation Assay (e.g., NCI-60)

Cellular proliferation assays are used to determine the effect of a compound on the growth of various cancer cell lines.

Objective: To assess the anti-proliferative activity of this compound across a panel of cancer cell lines.

Materials:

-

NCI-60 human tumor cell line panel.

-

Appropriate cell culture medium (e.g., RPMI 1640) with supplements.

-

This compound stock solution in DMSO.

-

Sulforhodamine B (SRB) solution.

-

Tris base.

-

Microtiter plates.

Procedure:

-

Inoculate cells into 96-well microtiter plates at their optimal plating densities and incubate for 24 hours.

-

Add serial dilutions of this compound to the plates. A plate representing the cell count at the time of drug addition (Tz) is fixed with trichloroacetic acid (TCA).

-

Incubate the plates for an additional 48 hours.

-

Terminate the assay by fixing the cells with cold TCA.

-

Stain the fixed cells with SRB solution.

-

Wash away the unbound dye and air dry the plates.

-

Solubilize the bound stain with Tris base.

-

Read the absorbance on a plate reader.

-

Calculate the percentage growth for each cell line at each drug concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blotting for Phospho-Akt (Ser129)

Western blotting is used to monitor the inhibition of CK2 activity in cells by measuring the phosphorylation of a known downstream substrate, such as Akt at serine 129.

Objective: To confirm the on-target activity of this compound in a cellular context.

Materials:

-

HCT-116 or other suitable cells.

-

This compound stock solution in DMSO.

-

Lysis buffer.

-

Primary antibodies against phospho-Akt (Ser129) and total Akt.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

SDS-PAGE gels and blotting apparatus.

Procedure:

-

Treat cells with various concentrations of this compound or DMSO for a specified duration (e.g., 3 or 24 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody for phospho-Akt (Ser129).

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody for total Akt as a loading control.

-

Quantify the band intensities to determine the dose-dependent inhibition of Akt phosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways involving CK2 and the experimental workflow for this compound characterization.

Caption: Key signaling pathways modulated by Protein Kinase CK2.

Caption: Experimental workflow for the characterization of this compound.

Caption: Logical relationship of this compound's on-target and off-target activities.

Conclusion

References

- 1. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review [mdpi.com]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]

- 4. researchgate.net [researchgate.net]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. 4.6. KINOMEscan [bio-protocol.org]

The Pyrazolopyrimidine Scaffold of SGC-CK2-1: A Deep Dive into a Selective CK2 Probe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of SGC-CK2-1, a potent and highly selective chemical probe for Protein Kinase CK2 (formerly Casein Kinase 2). Centered around its core pyrazolopyrimidine scaffold, this document details the quantitative biochemical and cellular activity of this compound, outlines the experimental methodologies used for its characterization, and visualizes its mechanism of action and the broader context of CK2 signaling.

The Core Scaffold: A Pyrazolopyrimidine Foundation for Potency and Selectivity

This compound is built upon a pyrazolopyrimidine scaffold, a privileged structure in kinase inhibitor design.[1][2][3][4] This core has been systematically optimized to achieve high affinity for the ATP-binding pocket of CK2 while minimizing interactions with other kinases. The chemical structure of this compound, N-(5-((3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl)amino)-2-methylphenyl)propanamide, reveals key substitutions that contribute to its remarkable potency and selectivity.[1]

Quantitative Assessment of this compound Activity

The efficacy of this compound as a CK2 inhibitor has been rigorously quantified through a series of biochemical and cellular assays. The following tables summarize the key data, providing a clear comparison of its activity against CK2 isoforms and its selectivity across the human kinome.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Target | IC₅₀ (nM) | ATP Concentration | Source |

| Enzymatic (Eurofins) | CK2α (CSNK2A1) | 4.2 | 10 µM | [2] |

| Enzymatic (Eurofins) | CK2α' (CSNK2A2) | 2.3 | 10 µM | [2] |

| Cellular (nanoBRET) | CK2α (CSNK2A1) | 36 | N/A | [2] |

| Cellular (nanoBRET) | CK2α' (CSNK2A2) | 16 | N/A | [2] |

Table 2: Kinome-wide Selectivity Profile of this compound

| Assay Platform | Number of Kinases Screened | Concentration | Number of Off-Targets (PoC < 35) | Selectivity Score S(35) at 1 µM | Source |

| KINOMEscan | 403 | 1 µM | 11 | 0.027 | [2] |

Table 3: Cellular Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (nM) | Source |

| U-937 | Histiocytic Lymphoma | < 500 | [5] |

| A498, HS 578T, RXF 393, SNB-75 | Various | Minor lethality (8-22%) at 10 µM | [5] |

| HCT-116 | Colorectal Carcinoma | No significant activity up to 10 µM | [1] |

| U-87 MG | Glioblastoma | No significant activity up to 10 µM | [1] |

Experimental Protocols: A Methodological Overview

The characterization of this compound involved a suite of sophisticated assays. Below are detailed methodologies for the key experiments cited, providing a framework for understanding how the quantitative data were generated.

KINOMEscan™ Assay (DiscoverX)

This competition binding assay quantitatively measures the interaction of a compound with a panel of DNA-tagged kinases.

-

Principle: An immobilized, active-site directed ligand competes with the test compound (this compound) for binding to the kinase. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of captured kinase indicates stronger binding of the test compound.

-

Protocol Outline:

-

Kinases are tagged with a unique DNA identifier.

-

The tagged kinases are incubated with the test compound and an immobilized, broad-spectrum kinase inhibitor.

-

After equilibration, the unbound kinase is washed away.

-

The amount of kinase bound to the immobilized ligand is quantified using qPCR.

-

Results are reported as "percent of control" (PoC), where the control is a DMSO-treated sample.

-

NanoBRET™ Target Engagement Assay (Promega)

This assay measures compound binding to a specific target protein within intact cells.

-

Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged kinase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor). When an unlabeled compound (this compound) is introduced, it competes with the tracer for binding to the kinase, leading to a dose-dependent decrease in the BRET signal.

-

Protocol Outline:

-

HEK293 cells are transiently transfected with a plasmid encoding the NanoLuc®-kinase fusion protein.

-

Transfected cells are plated in a multi-well plate.

-

A fluorescent tracer is added to the cells at a fixed concentration.

-

The test compound is added in a serial dilution.

-

The NanoLuc® substrate is added, and the BRET signal (ratio of acceptor emission to donor emission) is measured.

-

IC₅₀ values are determined by plotting the BRET ratio against the compound concentration.

-

Eurofins Radiometric and LANCE® Kinase Assays

These are in vitro enzymatic assays that measure the catalytic activity of the kinase in the presence of an inhibitor.

-

Radiometric Assay Principle: This assay measures the incorporation of radiolabeled phosphate (from [γ-³³P]-ATP) into a substrate peptide by the kinase. A decrease in radioactivity on the substrate indicates inhibition of the kinase.

-

LANCE® (Lanthanide Chelate Excite) Assay Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A europium chelate-labeled antibody (donor) recognizes a phosphorylated substrate, bringing it into proximity with a fluorescently labeled peptide (acceptor). Kinase activity leads to substrate phosphorylation, resulting in an increased FRET signal.

-

General Protocol Outline:

-

The kinase, substrate, and test compound are incubated together.

-

The kinase reaction is initiated by the addition of ATP (radiolabeled for the radiometric assay).

-

The reaction is allowed to proceed for a defined period.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

Visualizing the Science: Diagrams and Workflows

To further elucidate the context and experimental logic behind the development of this compound, the following diagrams have been generated using the DOT language.

CK2 Signaling Pathways

CK2 is a pleiotropic kinase that phosphorylates hundreds of substrates, thereby regulating numerous cellular processes.[2] Inhibition of CK2 by this compound can impact these pathways.

Experimental Workflow for this compound Characterization

The identification and characterization of this compound followed a logical progression of experiments to assess its potency, selectivity, and cellular activity.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound | Structural Genomics Consortium [thesgc.org]

- 3. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

SGC-CK2-1: A Technical Guide for the Selective Study of CK2α and CK2α' Isoforms

This guide provides an in-depth overview of SGC-CK2-1, a potent and highly selective chemical probe for the protein kinase CK2 catalytic isoforms, CK2α (CSNK2A1) and CK2α' (CSNK2A2). Developed by the Structural Genomics Consortium (SGC), this compound offers researchers a crucial tool to investigate the specific roles of these ubiquitous serine/threonine kinases in various cellular processes.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to facilitate the effective use of this probe.

Introduction to Protein Kinase CK2

Protein Kinase CK2 is a highly conserved and constitutively active serine/threonine kinase that phosphorylates a vast number of substrates, playing a critical role in a wide array of cellular functions including cell survival, proliferation, and inflammation.[1] CK2 typically exists as a tetrameric complex composed of two catalytic subunits (either α/α, α'/α', or α/α') and two regulatory β subunits (CSNK2B). The high degree of homology between CK2α and CK2α' has made it challenging to develop isoform-specific inhibitors. This compound is a valuable tool as it potently inhibits both catalytic isoforms with high selectivity over other kinases, allowing for a more precise dissection of CK2-mediated pathways.[1][3]

Chemical and Physical Properties

This compound is a pyrazolopyrimidine-based compound.[4] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-[5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]-2-methylphenyl]propanamide[4] |

| Molecular Formula | C₂₀H₂₁N₇O[4] |

| Molecular Weight | 375.43 g/mol [5] |

| CAS Number | 2470424-39-4[5] |

| Appearance | White to beige powder |

| Solubility | Soluble in DMSO (e.g., 2 mg/mL or 100 mM)[6] |

| Negative Control | SGC-CK2-1N (Compound 32)[7] |

Mechanism of Action

This compound functions as a potent, ATP-competitive inhibitor of both CK2α and CK2α'.[5][7] It binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrates. The high-resolution co-crystal structure of this compound bound to CK2α (PDB ID: 6Z83) confirms this binding mode.[8][9]

Caption: ATP-competitive inhibition mechanism of this compound.

Quantitative Data: Potency and Selectivity

This compound demonstrates high potency for both CK2 isoforms in enzymatic and cellular assays, coupled with exceptional selectivity across the human kinome.

Table 1: In Vitro and Cellular Potency of this compound against CK2 Isoforms

| Assay Type | Target | IC₅₀ (nM) | Notes |

| Enzymatic Assay | CK2α (CSNK2A1) | 4.2 | Performed by Eurofins at 10 µM ATP.[1][8] |

| CK2α' (CSNK2A2) | 2.3 | Performed by Eurofins at 10 µM ATP.[1] | |

| Cellular Target Engagement (NanoBRET™) | CK2α (CSNK2A1) | 36 | Assayed in HEK-293 cells.[1][5][10] |

| CK2α' (CSNK2A2) | 16 | Assayed in HEK-293 cells.[1][5][10] |

Table 2: Kinome-wide Selectivity Profile of this compound

| Parameter | Value | Details |

| Profiling Platform | KINOMEscan™ (DiscoverX) | Competition binding assay against 403 wild-type kinases.[1][8] |

| Screening Concentration | 1 µM | |

| Selectivity Score S(35) at 1 µM | 0.027 | This indicates that only a very small fraction (2.7%) of the tested kinome showed >65% inhibition.[1][8] |

| Number of Hits (PoC < 35) | 11 / 403 | "PoC" stands for "Percent of Control". A lower value indicates stronger binding/inhibition.[1][8] |

| Key Off-Target | DYRK2 | IC₅₀ = 440 nM.[6] This represents an approximately 100-fold selectivity window.[11] |

When compared to the widely used but less selective inhibitor CX-4945, this compound shows a markedly superior selectivity profile. For instance, at 1 µM, this compound inhibited only three kinases by more than 90%, whereas CX-4945 inhibited 28 kinases under similar conditions.[10] This makes this compound a more precise tool for attributing cellular effects directly to CK2 inhibition.[3][11]

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound.

5.1 Enzymatic Kinase Assay (Radiometric)

This protocol outlines a general procedure for determining the in vitro potency of this compound.

-

Objective: To measure the IC₅₀ of this compound against CK2α and CK2α'.

-

Materials:

-

Recombinant human CK2α or CK2α' enzyme.

-

Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD).

-

[γ-³³P]ATP.

-

This compound serially diluted in DMSO.

-

Kinase reaction buffer.

-

Phosphocellulose paper and stop buffer (e.g., phosphoric acid).

-

-

Procedure:

-

Prepare a reaction mixture containing kinase buffer, the CK2 enzyme, and the specific substrate.

-

Add serially diluted this compound or DMSO (vehicle control) to the reaction wells and incubate briefly.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively with stop buffer to remove unincorporated [γ-³³P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

5.2 Cellular Target Engagement (NanoBRET™ Assay)

This assay measures the binding of this compound to its target kinases in live cells.[1]

-

Objective: To determine the cellular IC₅₀ of this compound for CK2α and CK2α'.

-

Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® (Nluc) luciferase-tagged kinase (the energy donor) and a fluorescently labeled ATP-competitive tracer (the energy acceptor). A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

-

Procedure:

-

Transfect cells (e.g., HEK-293) with a plasmid encoding the Nluc-CK2α or Nluc-CK2α' fusion protein.

-

Plate the transfected cells in a multi-well plate.

-

Treat the cells with serially diluted this compound for a specified period.

-

Add the cell-permeable fluorescent energy acceptor (NanoBRET™ tracer) to the wells.

-

Add the NanoLuc® substrate (furimazine) to generate the donor luminescence signal.

-

Measure both the donor (e.g., at 460 nm) and acceptor (e.g., at 610 nm) emission signals using a suitable plate reader.

-

Calculate the BRET ratio (Acceptor Emission / Donor Emission).

-

Determine the IC₅₀ value by plotting the BRET ratio against the inhibitor concentration.

-

5.3 X-ray Crystallography Workflow

Solving the co-crystal structure provides definitive evidence of the inhibitor's binding mode.[12]

Caption: General experimental workflow for X-ray crystallography.

Signaling Pathways and Cellular Applications

CK2 is implicated in numerous signaling pathways. This compound allows for the specific interrogation of these pathways. One well-established downstream marker of CK2 activity is the phosphorylation of Akt at serine 129 (pAkt-S129). Treatment of cells with this compound leads to a dose-dependent reduction in pAkt-S129 levels, providing a reliable cellular biomarker for target engagement.[8][13]

Caption: CK2-mediated phosphorylation of Akt at S129.

Interestingly, despite the established role of CK2 in promoting cell proliferation, the highly selective this compound did not show broad antiproliferative activity across a large panel of over 140 cancer cell lines.[2][7][9][13] It inhibited cell proliferation below 500 nM in only one cell line, U-937.[7][8] This finding suggests that the antiproliferative effects observed with less selective inhibitors might be due to off-target activities, highlighting the importance of using a highly selective probe like this compound to clarify the true cellular functions of CK2.[2][14]

Conclusion

This compound is a state-of-the-art chemical probe for studying the catalytic isoforms of protein kinase CK2. Its high potency, equal activity against CK2α and CK2α', and exceptional kinome-wide selectivity make it an invaluable tool for the research community.[1][11] The availability of a structurally related inactive control compound (SGC-CK2-1N) further strengthens its utility for validating on-target effects.[7][8] By enabling the precise inhibition of CK2 in cellular and in vitro systems, this compound will continue to facilitate a deeper understanding of the complex biology regulated by this pleiotropic kinase.

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C20H21N7O | CID 146681133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. SGC CK2-1 | Casein Kinase 2 | Tocris Bioscience [tocris.com]

- 7. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 9. rcsb.org [rcsb.org]

- 10. researchgate.net [researchgate.net]

- 11. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. This compound Is an Efficient Inducer of Insulin Production and Secretion in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Roles of Protein Kinase CK2: A Technical Guide for Researchers

An In-depth Examination of the Core Biological Functions, Signaling Networks, and Therapeutic Potential of Protein Kinase CK2

Protein kinase CK2, formerly known as casein kinase II, is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a pivotal role in a vast array of cellular processes. Its constitutive activity and broad substrate specificity underscore its importance in maintaining cellular homeostasis. Dysregulation of CK2 activity has been implicated in numerous human diseases, most notably cancer, neurodegenerative disorders, and viral infections, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the core biological functions of CK2, delves into its intricate involvement in key signaling pathways, and offers detailed experimental protocols for its study, tailored for researchers, scientists, and drug development professionals.

Core Biological Functions and Disease Association

CK2 is essential for cell viability, and its functions are critical throughout the lifecycle of an organism, from embryonic development to adulthood.[1] It is involved in neurogenesis, cardiogenesis, and skeletogenesis.[1][2] In adult organisms, CK2 continues to regulate crucial processes such as osteogenesis, adipogenesis, and the immune response.[1]

The kinase's pleiotropic nature stems from its ability to phosphorylate hundreds of substrates, thereby influencing gene expression, protein synthesis, cell proliferation, and apoptosis.[3][4] CK2's potent suppression of apoptosis is a key factor in its association with cancer.[3] Elevated levels of CK2 are observed in all cancers that have been examined and often correlate with a poor prognosis.[3][5] The oncogenic potential of CK2 is further highlighted by its ability to promote tumorigenesis through the stabilization of oncoproteins like Myc and the activation of pro-survival signaling pathways.[6]

In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, CK2 is found overexpressed in the brain and is implicated in the hyperphosphorylation of proteins that lead to the formation of pathological aggregates.[7] Furthermore, CK2 plays a significant role in viral infections, as many viruses exploit the host's CK2 to facilitate their replication and lifecycle.[8][9]

Quantitative Data on CK2 Substrates and Inhibitors

The following tables summarize key quantitative data related to CK2 substrates and inhibitors, providing a valuable resource for experimental design and data interpretation.

Table 1: Selected Protein Kinase CK2 Substrates and Phosphorylation Sites

| Substrate | Phosphorylation Site(s) | Function/Pathway | Reference |

| Akt1 | Ser129 | PI3K/Akt Signaling, Cell Survival | [10] |

| PTEN | Ser370, Ser380, Ser385, Thr382, Thr383 | PI3K/Akt Signaling (Inhibition) | [3] |

| β-catenin | Thr393 | Wnt Signaling, Cell Adhesion | [1] |

| IκBα | Ser283, Ser286, Ser293, Thr291, Thr299 | NF-κB Signaling (Inhibition) | [3] |

| p65 (RelA) | Ser529 | NF-κB Signaling (Activation) | [3] |

| MDM2 | Ser261, Ser263, Ser265 | p53 Regulation | [3] |

| p53 | Ser392 | Tumor Suppression | [3] |

| STAT3 | Ser727 | JAK/STAT Signaling | [5] |

| Nucleophosmin (B23) | Ser125 | Ribosome biogenesis | [1] |

| Cdc37 | Ser13 | Chaperone activity for kinases | [10] |

Table 2: Inhibition Constants (Ki) of Common Protein Kinase CK2 Inhibitors

| Inhibitor | Ki Value | Type of Inhibition | Reference |

| CX-4945 (Silmitasertib) | 0.17 nM | ATP-competitive | [3] |

| TBB (4,5,6,7-Tetrabromobenzotriazole) | 0.40 µM | ATP-competitive | [11] |

| DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) | 0.04 µM | ATP-competitive | [12] |

| DRB (5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole) | 23 µM | ATP-competitive | [12] |

| Ellagic acid | 0.020 µM | ATP-competitive | [11] |

| Quinalizarin | 0.15 µM (holoenzyme) | ATP-competitive | [12] |

| TDB | 0.015 µM | ATP-competitive | [11] |

| NBC | 0.22 µM | ATP-competitive | [12] |

Signaling Pathways Regulated by CK2

CK2 is a critical modulator of several key signaling pathways that are fundamental to cellular function and often dysregulated in disease.

PI3K/Akt/mTOR Pathway

CK2 positively regulates the PI3K/Akt/mTOR pathway at multiple levels. It directly phosphorylates Akt1 at Ser129, which promotes its activity and stabilizes the phosphorylation at the activation site Thr308.[3] Additionally, CK2 phosphorylates and inhibits the tumor suppressor PTEN, a phosphatase that negatively regulates the PI3K pathway.[3] This dual action of activating a key survival kinase and inhibiting its negative regulator highlights CK2's significant role in promoting cell survival and proliferation.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. CK2 promotes NF-κB activation through multiple mechanisms. It can phosphorylate the inhibitor of NF-κB, IκBα, which leads to its degradation and the subsequent release and nuclear translocation of the NF-κB complex.[3] Furthermore, CK2 can directly phosphorylate the p65 (RelA) subunit of NF-κB at Ser529, which enhances its transcriptional activity.[3]

Wnt/β-catenin Signaling Pathway

CK2 is a key positive regulator of the canonical Wnt signaling pathway. It phosphorylates β-catenin at threonine 393, which stabilizes it by preventing its degradation.[1] CK2 also phosphorylates other components of the β-catenin destruction complex, such as Dishevelled (Dvl) and Adenomatous Polyposis Coli (APC), further contributing to β-catenin stabilization and nuclear accumulation, where it acts as a transcriptional co-activator.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of CK2's biological functions.

General Experimental Workflow

The following diagram illustrates a general workflow for investigating the effects of CK2 inhibition or knockdown on cellular processes.

In Vitro CK2 Kinase Assay

This protocol is for measuring the phosphotransferase activity of CK2 using a specific peptide substrate and detecting the remaining ATP using a luciferase-based assay.[5]

Materials:

-

Recombinant human CK2 holoenzyme

-

CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

-

Kinase assay buffer (25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2)

-

ATP solution (10 mM stock)

-

CK2 inhibitor (e.g., CX-4945) or vehicle (DMSO)

-

Kinase-Glo® Max Reagent

-

White, opaque 96-well plates

-

Multimode plate reader with luminescence detection

Procedure:

-

Prepare the reaction mixture in a 96-well plate. For each reaction, combine:

-

45 µL of a mix containing kinase assay buffer, 100 nM CK2, and 0.5 mg/mL peptide substrate.

-

For inhibitor studies, pre-incubate the kinase with the desired concentration of inhibitor or vehicle for 15-30 minutes at room temperature.

-

-

Initiate the kinase reaction by adding 5 µL of ATP solution to a final concentration of 100 µM.

-

Incubate the plate at 30°C for 60 minutes in the dark.

-

Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® Max reagent to each well.

-

Incubate the plate at room temperature for 15 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity.

Cell Viability Assay (MTT-based)

This protocol describes a method to assess cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[8][13][14]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

CK2 inhibitor or siRNA for CK2

-

96-well clear flat-bottom tissue culture plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

-

Treat the cells with various concentrations of the CK2 inhibitor or transfect with siRNA against CK2. Include appropriate vehicle and negative controls.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C in a humidified incubator.

-

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol enables the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.[6][15][16]

Materials:

-

Cells of interest, treated with CK2 inhibitor or siRNA

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in your cell line using the CK2 inhibitor or siRNA for the desired time. Include untreated and vehicle-treated cells as negative controls.

-

Harvest the cells (including floating cells from the supernatant) and wash them once with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

siRNA-mediated Knockdown of CK2

This protocol provides a general guideline for the transient knockdown of CK2 subunits using siRNA.[4][17][18][19] Note that transfection conditions should be optimized for each cell line.

Materials:

-

Cells of interest

-

siRNA targeting CK2α (CSNK2A1), CK2α' (CSNK2A2), and/or CK2β (CSNK2B). A non-targeting control siRNA is also required.

-

Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

-

Opti-MEM™ I Reduced Serum Medium

-

6-well tissue culture plates

-

Complete cell culture medium

Procedure:

-

One day before transfection, seed cells in a 6-well plate so that they will be 40-50% confluent at the time of transfection.

-

On the day of transfection, prepare the siRNA-lipid complexes. For each well:

-

Dilute 20 nM of siRNA into 100 µL of Opti-MEM™.

-

In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™.

-

Combine the diluted siRNA and the diluted lipid reagent, mix gently, and incubate for 5 minutes at room temperature.

-

-

Add the 200 µL of siRNA-lipid complex to the cells in each well containing 1.8 mL of fresh complete medium.

-

Incubate the cells for 48-72 hours at 37°C.

-

After incubation, harvest the cells to assess knockdown efficiency by Western blot or qRT-PCR for CK2 subunits and for subsequent functional assays.

This guide provides a solid foundation for researchers to explore the multifaceted biological functions of protein kinase CK2. The provided data and protocols serve as a starting point for designing and executing experiments to further elucidate the roles of this critical kinase in health and disease.

References

- 1. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of protein kinase CK2 downregulation and inhibition on oncomir clusters 17 ~ 92 and 106b ~ 25 in prostate, breast, and head and neck cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nanoencapsulated anti-CK2 small molecule drug or siRNA specifically targets malignant cancer but not benign cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinase activity assays Src and CK2 [protocols.io]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Candidate Casein Kinase 2 Substrates in Mitosis by Quantitative Phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. protocols.io [protocols.io]

- 14. texaschildrens.org [texaschildrens.org]

- 15. kumc.edu [kumc.edu]

- 16. cdn.hellobio.com [cdn.hellobio.com]

- 17. CX-4945 and siRNA-Mediated Knockdown of CK2 Improves Cisplatin Response in HPV(+) and HPV(−) HNSCC Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. protocols.io [protocols.io]

Methodological & Application

Application Notes: Using SGC-CK2-1 as a Chemical Probe for Casein Kinase 2 (CK2)

Introduction